molecular formula C20H18O6 B2953886 ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 300556-86-9

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2953886
CAS No.: 300556-86-9
M. Wt: 354.358
InChI Key: HDPYHOXKNWBLSN-UHFFFAOYSA-N
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Description

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative featuring:

  • Ethyl carboxylate at position 3.
  • Methyl group at position 2.
  • 4-Methoxybenzoyloxy group at position 4.

The 4-methoxybenzoyloxy substituent introduces an electron-donating methoxy group, which influences electronic density and solubility. This compound is of interest in medicinal and materials chemistry due to its structural versatility.

Properties

IUPAC Name

ethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-15(11-16(17)18)26-19(21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPYHOXKNWBLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the esterification of 5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with ethanol under acidic conditions. The reaction conditions often involve the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Chemical Reactions Analysis

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative with a variety of applications, particularly in scientific research. This compound's structure features a benzofuran core, an ethyl ester group, and a methoxybenzyloxy substituent.

Scientific Research Applications

  • Organic Synthesis this compound serves as an intermediate in creating more complex molecules.
  • Medicinal Chemistry Research into the biological activity of this compound suggests it has potential antimicrobial and anticancer properties. The benzofuran structure is known for its anti-inflammatory and antioxidant effects. Studies show the compound can bind with proteins and enzymes, potentially inhibiting their activity, which is vital for understanding its action in biological systems and could guide future drug development.
  • Material Science It is also investigated for its properties in developing new materials with specific electronic or optical characteristics.

Biological Activity
Research indicates that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. It operates through multiple mechanisms:

  • Inhibition of Cell Proliferation The compound has been shown to inhibit cell proliferation in various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with significant effects observed at nanomolar concentrations.
  • Induction of Apoptosis Studies demonstrate that this compound can induce apoptosis in cancer cells, which is critical for preventing tumor growth.
  • Molecular Targeting The compound has been investigated for its ability to target specific kinases involved in cancer progression, such as CDK2 and GSK-3β.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, thereby exerting its anti-tumor or antibacterial effects .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The compound is compared to benzofuran carboxylate esters with analogous substituents but varying positions and functional groups (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE (Target) 5-(4-Methoxybenzoyloxy), 2-Methyl, 3-Ethoxycarbonyl C₂₀H₁₈O₆ 354.35 Electron-donating methoxy group enhances solubility in polar solvents.
ETHYL 6-BROMO-5-((4-METHYLBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE 6-Bromo, 5-(4-Methylbenzyloxy), 2-Phenyl, 3-Ethoxycarbonyl C₂₄H₁₉BrO₄ 451.31 Bromine increases molecular weight; phenyl and benzyloxy enhance lipophilicity.
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(3-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE 4-Bromo, 2-Formyl, 7-Methyl, 5-(3-Methylbenzoyloxy), 3-Ethoxycarbonyl C₂₁H₁₇BrO₆ 469.27 Formyl group at position 2 increases reactivity for further derivatization.
ETHYL 4-(2-CHLOROBENZOYLOXY)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE 4-(2-Chlorobenzoyloxy), 3-Methyl, 2-Ethoxycarbonyl C₂₀H₁₅ClO₅ 370.78 Chlorine (electron-withdrawing) alters electron density; positional isomerism at benzoyloxy.

Functional and Electronic Effects

  • Electron-Donating vs. In contrast, chloro () and bromo () substituents withdraw electrons, which may increase electrophilicity and reactivity in substitution reactions.
  • Positional Isomerism : The placement of substituents (e.g., benzoyloxy at position 5 in the target vs. position 4 in ) impacts molecular geometry and intermolecular interactions. For example, steric hindrance at position 5 may limit π-stacking compared to position 4.
  • Solubility and Lipophilicity : Methoxy groups improve aqueous solubility, whereas bromine () and phenyl groups () increase hydrophobicity, affecting bioavailability and partitioning behavior.

Research Findings and Limitations

  • Thermal Stability : Methoxy-substituted benzofurans (target) may exhibit higher thermal stability compared to halogenated analogs due to reduced electron-deficient character.
  • Biological Activity : Chloro and bromo substituents () could enhance binding to hydrophobic enzyme pockets, whereas methoxy groups (target) might improve solubility for in vivo applications.

Biological Activity

Overview of Ethyl 5-(4-Methoxybenzyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate

Ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. The presence of functional groups such as methoxy and carboxylate enhances its potential for various pharmacological effects.

Anticancer Properties

Research has indicated that benzofuran derivatives possess significant anticancer activities. Ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity

Benzofuran derivatives are also noted for their antioxidant properties. Ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate could scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds similar to ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate have been shown to exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play vital roles in inflammatory pathways.

Neuroprotective Activity

Given the structural characteristics of benzofurans, there is potential for neuroprotective effects. Some studies suggest that these compounds can protect neuronal cells from apoptosis and oxidative damage, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzofuran derivatives on human breast cancer cells. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting potential therapeutic applications in oncology.

Case Study 2: Antioxidant Capacity

In a comparative study assessing the antioxidant activities of different benzofuran compounds, ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate showed promising results in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent.

Research Findings Summary Table

Biological Activity Mechanism References
AnticancerInduction of apoptosis via caspase activation
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX/LOX enzymes
NeuroprotectiveProtection against oxidative stress

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